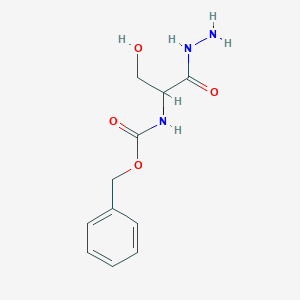
Silacyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclobutane is an organosilicon compound with the formula (CH₂)₃SiH₂. It is a colorless, volatile liquid that has garnered significant interest in synthetic chemistry due to its unique reactivity. The compound is part of the organosilicon family and is known for its strained ring structure, which enhances its reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silacyclobutane can be synthesized through various methods. One common approach involves the hydrosilation of alkenes with silanes, followed by cyclization. Another method includes the reaction of chlorodimethylsilane with magnesium to form the this compound ring .
Industrial Production Methods: While this compound is primarily of academic interest, its derivatives are more commonly produced. Industrial methods often involve the use of catalysts to facilitate the ring formation and subsequent functionalization of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Silacyclobutane undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form silacyclobutanols.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different substituents.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silacyclobutanols, this compound derivatives, and substituted silacyclobutanes .
Wissenschaftliche Forschungsanwendungen
Silacyclobutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing into its potential use in drug design and delivery systems.
Medicine: this compound derivatives are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of silacyclobutane involves the activation of the silicon-carbon bond, which can lead to ring-opening and ring-expansion reactions. These processes are often catalyzed by transition metals, such as rhodium and nickel. The molecular targets and pathways involved include the formation of Si-M species, which can then undergo further transformations to produce various organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Silacyclopentane: Another organosilicon compound with a five-membered ring.
Silacyclohexane: A six-membered ring organosilicon compound.
Germacyclobutane: A germanium analog of silacyclobutane.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound in synthetic chemistry, as it can be used to produce a wide variety of organosilicon derivatives .
Eigenschaften
CAS-Nummer |
287-29-6 |
|---|---|
Molekularformel |
C3H6Si |
Molekulargewicht |
70.16 g/mol |
InChI |
InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2 |
InChI-Schlüssel |
TYFUXZBFJIMFON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


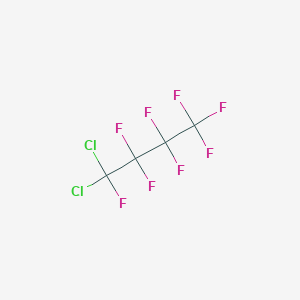

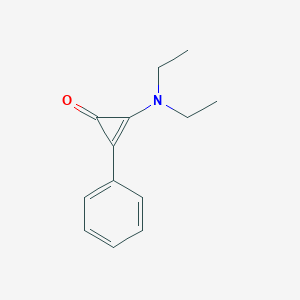

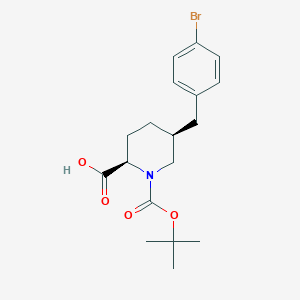
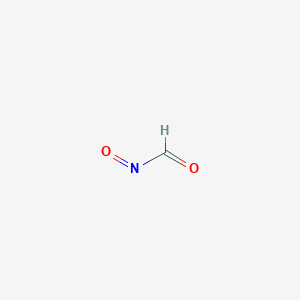

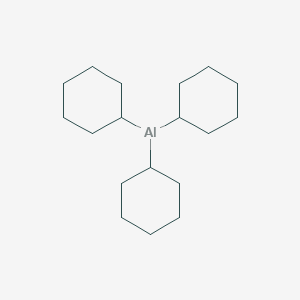

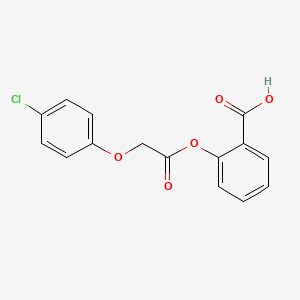
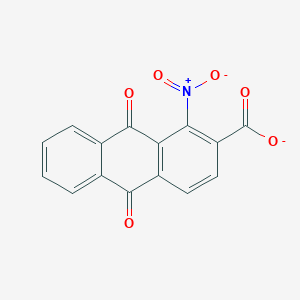
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
